8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is an organic compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxazolidine ring fused to a diazaspirodecane core. It is a white solid with specific properties that make it suitable for various research and industrial applications .
Biochemical Analysis
Biochemical Properties
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with receptor interaction protein kinase 1 (RIPK1), inhibiting its kinase activity and thereby blocking the activation of the necroptosis pathway . This interaction is crucial in the regulation of programmed cell death and inflammation. Additionally, this compound has been found to interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can prevent the activation of downstream signaling molecules, thereby modulating gene expression and cellular metabolism. This compound’s impact on cell function includes alterations in cell survival, proliferation, and inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of RIPK1 kinase activity is a key mechanism, as it prevents the phosphorylation and activation of downstream effectors involved in necroptosis . This inhibition leads to a reduction in cell death and inflammation. Additionally, this compound may influence other molecular pathways by modulating enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular processes require further investigation. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of necroptosis and reduced inflammation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity . At higher doses, toxic effects such as gastrointestinal disturbances and potential hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms and binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, influencing its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization and subsequent functional group transformations . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring consistent quality. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects is largely dependent on its interaction with molecular targets. The compound can act as an inhibitor or modulator of specific enzymes, binding to active sites and altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways involved may include inhibition of receptor interaction protein kinases, which play a role in necroptosis and other cellular processes .
Comparison with Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but includes additional methyl and phenyl groups, which can alter its chemical properties and reactivity.
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another related compound with a phenyl group, providing different steric and electronic effects.
Uniqueness: 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to the presence of the oxazolidine ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other spirocyclic compounds and contributes to its versatility in various applications .
Properties
IUPAC Name |
8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAGHKBPSTXBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959931 | |
Record name | 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39124-19-1 | |
Record name | 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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